
4-Aminophenylboronic acid
Overview
Description
4-Aminophenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of an amino group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its utility in various chemical reactions and its role in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminophenylboronic acid can be synthesized through several methods. One common approach involves the reduction of 4-nitrophenylboronic acid using hydrogen gas in the presence of a palladium-carbon catalyst. This reaction typically occurs under atmospheric pressure and results in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Chemical Reactions
4-Aminophenylboronic acid undergoes several chemical reactions:
-
Oxidation
-
Reduction
-
Substitution
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Suzuki-Miyaura coupling reactions
3.1 Types of Reactions :
Reaction Type | Common Reagents and Conditions | Major Products |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Phenolic derivatives |
Reduction | Hydrogen gas, palladium-carbon catalyst | Aminophenyl derivatives |
Substitution | Halogens (chlorine, bromine) with suitable catalysts | Halogenated phenylboronic acids |
Suzuki Coupling | Aryl halides, palladium catalyst | Carbon-carbon bonds products |
3.2 Specific Reactions
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Suzuki Coupling Reaction: this compound and its derivatives are utilized as coupling partners in Suzuki reactions with aryl halides to form carbon-carbon bonds .
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रिएक्शन with Iodochromones: Reacts with iodochromones via Pd catalyzed Suzuki-Miyaura cross-coupling reaction .
Therapeutic Potential
-
Antitumor Activity: Derivatives of aminophenylboronic acid have been synthesized and tested for cytotoxic effects on cancer cell lines, showing selective cytotoxicity without significant toxicity at high concentrations.
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Glycoprotein Recognition: Aminophenylboronic acid functionalized magnetic nanocomposites (Fe₃O₄/ZIF-8/APBA) have been developed for glycoprotein recognition, exhibiting high adsorption capacity towards glycoproteins like ovalbumin (OVA) and transferrin (Trf) .
Glycoprotein Adsorption :
Protein Type | Adsorption Capacity (mg/g) |
---|---|
Ovalbumin | 833.33 |
Transferrin | 603.33 |
Lysozyme | Low |
BSA | Low |
Comparison with Similar Compounds
Compound | Molecular Formula | Unique Features |
---|---|---|
4-Boronoaniline | Lacks the hydrochloride component; used similarly in coupling reactions. | |
Phenylboronic Acid | Simpler structure; used primarily for sensor applications. | |
3-Aminophenylboronic Acid | Similar reactivity but different positional isomerism affecting selectivity in reactions. | |
4-Nitrophenylboronic acid | Reduction yields this compound. | |
4-Carboxyphenylboronic acid | Different functional group (-COOH) imparts varying reactivity. | |
4-Hydroxyphenylboronic acid | Different functional group (-OH) imparts varying reactivity. |
Scientific Research Applications
Chemistry
4-Aminophenylboronic acid serves as a critical reagent in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is widely employed in the synthesis of pharmaceuticals and complex organic molecules .
Biology
In biological research, this compound is utilized for:
- Biosensing : It forms reversible covalent bonds with diols, enabling the development of sensors for detecting sugars and biomolecules. For instance, it has been used as a ligand on modified gold platforms for detecting sialic acid, crucial for recognizing influenza viruses .
- Glycoprotein Recognition : A study demonstrated the use of aminophenylboronic acid functionalized magnetic nanocomposites for specific recognition of glycoproteins, achieving high adsorption capacities .
Medicine
This compound is explored for its potential in:
- Enzyme Inhibition : The compound's ability to interact with molecular targets allows it to modulate enzyme activity, making it a candidate for therapeutic agents targeting specific proteins and pathways .
- Antitumor Activity : Derivatives of this compound have shown selective cytotoxicity against cancer cell lines without significant toxicity at high concentrations, indicating potential for cancer therapy .
Case Study 1: Glycoprotein Recognition
A novel aminophenylboronic acid functionalized magnetic nanocomposite (Fe₃O₄/ZIF-8/APBA) was developed for glycoprotein recognition. The study revealed impressive adsorption capacities:
Protein Type | Adsorption Capacity (mg/g) |
---|---|
Ovalbumin | 833.33 |
Transferrin | 603.33 |
Lysozyme | Low |
Bovine Serum Albumin | Low |
This demonstrates the compound's effectiveness in selectively binding glycoproteins over non-glycoproteins .
Case Study 2: Antitumor Evaluation
A series of aminophenylboronic acid derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds exhibited selective cytotoxicity, making them promising candidates for further exploration in cancer therapy .
Applications in Biosensing
This compound is particularly notable for its role in biosensing applications:
- Fluorescent Nanosensors : It has been utilized to enhance sensitivity in detecting viral hemagglutinin through Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) sensors .
- Electrochemical Sensors : The compound has been incorporated into electrochemical sensors to improve stability and performance compared to traditional enzymatic methods .
Mechanism of Action
The mechanism of action of 4-aminophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property is exploited in the design of sensors and therapeutic agents. The compound interacts with molecular targets such as proteins and enzymes, modulating their activity and function. The pathways involved include the inhibition of specific enzymes and the alteration of signaling pathways .
Comparison with Similar Compounds
- 3-Aminophenylboronic acid
- 4-Nitrophenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
Comparison: 4-Aminophenylboronic acid is unique due to the presence of an amino group, which enhances its reactivity and allows for the formation of a wide range of derivatives. Compared to 3-aminophenylboronic acid, the para-position of the amino group in this compound provides distinct steric and electronic properties, making it more suitable for certain applications. The presence of different functional groups in similar compounds, such as nitro, carboxyl, or hydroxyl groups, imparts varying reactivity and applications .
Biological Activity
4-Aminophenylboronic acid (APBA) is a compound that has garnered significant attention in various fields of biological research due to its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its applications in biosensing, cancer therapy, and glycoprotein recognition.
- Molecular Formula : C₆H₈BNO₂
- Molecular Weight : 139.94 g/mol
- CAS Number : 80460-73-7
- Melting Point : 125-132 °C
The biological activity of APBA is primarily attributed to its ability to form reversible covalent bonds with diols, a property that is exploited in various biochemical applications. This interaction is crucial for the recognition of glycoproteins and other biomolecules, making APBA a valuable tool in biosensing and therapeutic applications.
Applications in Biosensing
- Fluorescent Nanosensors :
- Detection of Influenza Virus :
- APBA was utilized as a ligand on modified gold platforms for the detection of sialic acid, which is critical for the recognition of influenza viruses. This method employed Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) sensors to enhance sensitivity in detecting viral hemagglutinin .
Therapeutic Potential
- Antitumor Activity :
- Antimicrobial Properties :
Case Study 1: Glycoprotein Recognition
A novel aminophenylboronic acid functionalized magnetic nanocomposite (Fe₃O₄/ZIF-8/APBA) was developed for specific recognition of glycoproteins. The study demonstrated that this nanocomposite exhibited high adsorption capacity towards glycoproteins like ovalbumin (OVA) and transferrin (Trf), with capacities reaching 833.33 mg/g for OVA and 603.33 mg/g for Trf, significantly outperforming non-glycoproteins such as lysozyme and bovine serum albumin .
Protein Type | Adsorption Capacity (mg/g) |
---|---|
Ovalbumin | 833.33 |
Transferrin | 603.33 |
Lysozyme | Low |
BSA | Low |
Case Study 2: Antitumor Evaluation
A series of aminophenylboronic acid derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that these compounds exhibited selective cytotoxicity without significant toxicity at high concentrations, making them candidates for further exploration in cancer therapy .
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of 4-Aminophenylboronic acid (APBA) that influence its reactivity in synthetic applications?
- Answer : APBA (C₆H₈BNO₂) has a molecular weight of 136.94 g/mol and a density of 1.23 g/cm³. Its melting point (62–66°C) and predicted boiling point (355±44°C) suggest thermal stability for reactions below 150°C. The boronic acid group (B(OH)₂) enables reversible diol binding, critical for sensor design. Researchers should characterize purity via HPLC (C18 column, methanol/water eluent) and confirm boronic acid functionality using ¹¹B NMR (δ ~30 ppm for trigonal planar boron) .
Q. How should researchers safely handle this compound in laboratory settings?
- Answer : APBA is classified as a hazardous substance (Xi, Xn). Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Storage : Store at 2–8°C in airtight, desiccant-containing containers to prevent hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate and dispose via licensed waste services .
Advanced Research Questions
Q. What methodological considerations are critical when designing electrochemical sensors using APBA-diol interactions?
- Answer : APBA’s boronic acid group binds cis-diols (e.g., glucose) via pH-dependent reversible esterification. For sensor fabrication:
Composite Formation : Mix APBA with graphene oxide (GO) in a 1:2 mass ratio under sonication to create a stable matrix .
Electrode Modification : Drop-cast the APBA-GO composite onto glassy carbon electrodes (GCEs) and crosslink with glutaraldehyde.
Detection : Use cyclic voltammetry (CV) in 0.1 M PBS (pH 7.4) with a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻). Sensitivity is optimized at 10 mM APBA concentration, achieving a glucose detection limit of 0.5 µM .
Q. How can computational methods like DFT elucidate APBA’s electronic properties and interaction mechanisms?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts APBA’s molecular orbitals and binding energetics. Key steps include:
Geometry Optimization : Simulate APBA’s ground-state structure to identify reactive sites (boronic acid and amino groups).
Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps (~4.5 eV) to assess charge transfer in sensor applications.
Docking Studies : Model APBA-diol complexes (e.g., with glucose) to calculate binding energies (ΔG ~ -15 kcal/mol). Validation via Raman spectroscopy (B-O stretch at 480 cm⁻¹) confirms computational accuracy .
Q. What experimental strategies enhance the antiviral efficacy of APBA-conjugated carbon dots (CDs)?
- Answer : APBA-functionalized CDs inhibit viruses like HCoV-229E through electrostatic and glycan-binding interactions. Optimization involves:
- Synthesis : Hydrothermal carbonization of citric acid and APBA (1:1 molar ratio) at 200°C for 6 hours.
- Characterization : UV-Vis (absorption peak at 340 nm) and TEM (particle size ~5 nm).
- Dose-Response : EC₅₀ values of 50 µg/mL are achieved, with selectivity validated via plaque reduction assays. Coating CDs with polyethylene glycol (PEG) improves biocompatibility .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physical properties of APBA (e.g., density, pKa)?
- Answer : Variations in density (1.23 vs. 1.2±0.1 g/cm³) arise from measurement techniques (experimental pycnometry vs. computational predictions). To resolve:
- Standardization : Use calibrated densitometers and report temperature/pressure conditions.
- pKa Validation : Compare potentiometric titration data (observed pKa 8.82) with theoretical calculations (COSMO-RS models). Contradictions may stem from solvent effects (e.g., water vs. DMSO) .
Q. Methodological Best Practices
Q. What purification techniques are optimal for APBA after Suzuki-Miyaura coupling reactions?
- Answer : APBA is prone to hydrolysis; thus, post-reaction purification requires:
Solvent Extraction : Partition between ethyl acetate (organic) and 0.1 M HCl (aqueous) to remove Pd catalysts.
Chromatography : Use silica gel (60–120 mesh) with 5% methanol in chloroform for elution.
Lyophilization : Freeze-dry the final product to minimize boronic acid degradation .
Properties
IUPAC Name |
(4-aminophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPDAJWEBQRQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370395 | |
Record name | 4-Aminophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89415-43-0 | |
Record name | 4-Aminophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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